2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID
Overview
Description
2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID is a complex organic compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 Da This compound is characterized by its unique structure, which includes a tetrahydronaphtho[1,2-d][1,3]oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID typically involves the following steps:
Formation of the Tetrahydronaphtho[1,2-d][1,3]oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a series of reactions, often involving esterification or amidation reactions.
The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[3A,9B-DIMETHYL-2-OXO-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-1(2H)-YL]ACETIC ACID include:
- N-TERT-BUTYL-9A,11A-DIMETHYL-7-OXO-1,2,3,3A,3B,4,5,5A,6,9B,10,11-DODECAHYDROINDENO [5,4-F]QUINOLINE-1-CARBOXAMIDE
- 1,1,2-三甲基-1H-苯并[e]吲哚
Uniqueness
What sets this compound apart from similar compounds is its unique tetrahydronaphtho[1,2-d][1,3]oxazole ring system, which imparts specific chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3a,9b-dimethyl-2-oxo-4,5-dihydrobenzo[e][1,3]benzoxazol-1-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-14-8-7-10-5-3-4-6-11(10)15(14,2)16(9-12(17)18)13(19)20-14/h3-6H,7-9H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYDZBOJDKKKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=CC=CC=C3C1(N(C(=O)O2)CC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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